REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[C:8]1(=O)[O:13][C:11](=O)[C:10]2=[CH:14][CH:15]=[CH:16][CH:17]=[C:9]12.[N:19]1C=CC=[CH:21][CH:20]=1>>[O:13]1[CH2:11][CH2:10][C:14]2[CH:15]=[CH:16][CH:17]=[C:9]([CH2:21][C:20]#[N:19])[C:8]1=2
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Name
|
|
Quantity
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60 mL
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 90°-95° C. for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
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The resulting solution was cooled
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Type
|
WASH
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Details
|
washed with 10% aqueous potassium carbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
|
The solution was then dried over sodium sulphate
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Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(CC1)C=CC=C2CC#N
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |